4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydroisoquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CAN and NaBrO3, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into hydrophobic pockets within the enzyme, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activity and are used in plant disease management.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H25N3OS |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H25N3OS/c1-30-24-12-8-19(9-13-24)16-26-27-25(29)22-10-6-20(7-11-22)17-28-15-14-21-4-2-3-5-23(21)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+ |
InChI Key |
XZPPHDOCPOFQBC-WGOQTCKBSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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